3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one” is a product of aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The starting compound for synthesis was 1-(4-ethoxyphenyl)-2-phenylethanone (I), from which the aminomethylation reaction with paraformaldehyde and benzylpiperazine yielded 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one (II). Reduction of compound II with aluminum lithium hydride produced 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol (IV) and interaction with Grignard reagents produced a novel series of 3-(4-benzylpiperazino)-1-(4-ethoxyphenyl)-1-alkyl (aryl)-2-phenylpropan-1-ones (VI – XII) .Molecular Structure Analysis
The structures of the synthetic compounds were analyzed by 1H NMR and IR spectroscopy .Chemical Reactions Analysis
The newly synthesized compounds were converted to dihydrochlorides III, V, XIII – XIX for studies of their biological activities .Scientific Research Applications
Anticonvulsant Properties
Compounds related to pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant activities. For example, N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives exhibited significant anticonvulsant activity in various seizure models, suggesting their potential as therapeutic agents for epilepsy and related neurological disorders (Obniska et al., 2005).
Serotonin Receptor Affinity and Transporter Inhibition
Another research domain involves the synthesis of pyrrolidine-2,5-dione derivatives to evaluate their affinity for serotonin receptors and their ability to inhibit serotonin reuptake. For instance, novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed high affinity for the 5-HT1A receptor, indicating their potential use in studying and treating serotonin-related disorders such as depression and anxiety (Wróbel et al., 2020).
Versatile Organic Substrates
3-Ylidenepiperazine-2,5-diones, related to the compound , are versatile organic substrates that can undergo various chemical reactions. These reactions can lead to the synthesis of natural product analogues or serve as precursors for interesting α-amino or α-keto acid derivatives. This versatility makes them useful in synthetic organic chemistry and drug discovery efforts (Liebscher & Jin, 1999).
Mechanism of Action
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2/c22-16-6-7-18(17(23)12-16)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTGJOYXGXLXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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